molecular formula C10H5ClFNO3 B1434867 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1126636-81-4

3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1434867
CAS No.: 1126636-81-4
M. Wt: 241.6 g/mol
InChI Key: STLINEMAHUDACO-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of the carboxylic acid group: This can be done through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Substitution reactions: The chloro and fluoro groups can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions to enhance the efficiency of each step is also common.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Derivatives with various functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-2-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Comparison: 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the oxazole ring and the carboxylic acid group, which are not found in the similar compounds listed above. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLINEMAHUDACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid

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